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molecular formula C14H12O3 B1194103 2-Methoxyphenyl benzoate CAS No. 531-37-3

2-Methoxyphenyl benzoate

Cat. No. B1194103
M. Wt: 228.24 g/mol
InChI Key: IZYQCDNLUPLXOO-UHFFFAOYSA-N
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Patent
US05541219

Procedure details

A stirred, ice-cold, aqueous solution of sodium hydroxide (250 mL; 15% w/v) is treated, dropwise, with guaiacol (22 mL), followed by benzoyl chloride (25.5 mL), and the mixture is stirred for a further period of 40 minutes. The resulting crystalline white solid is filtered off, washed with water, and dried, to give 2-methoxyphenyl benzoate (29.2 g), m.p. 59°-60° C. [Elemental analysis: C,73.3; H,5.2%; calculated: C,73.7; H,5.3%].
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)O.[C:10](Cl)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-:19].[Na+]>>[C:10]([O:17][C:7]1[CH:6]=[CH:5][CH:4]=[CH:2][C:1]=1[O:8][CH3:9])(=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Step Two
Name
Quantity
25.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further period of 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystalline white solid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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